XLR11 Degradant
Description
Properties
IUPAC Name |
1-[1-(5-fluoropentyl)indol-3-yl]-3,3,4-trimethylpent-4-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FNO/c1-16(2)21(3,4)14-20(24)18-15-23(13-9-5-8-12-22)19-11-7-6-10-17(18)19/h6-7,10-11,15H,1,5,8-9,12-14H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZVSTOQIZTNCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C)(C)CC(=O)C1=CN(C2=CC=CC=C21)CCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901043145 | |
| Record name | 1-[1-(5-fluoropentyl)indol-3-yl]-3,3,4-trimethylpent-4-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901043145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1616469-09-0 | |
| Record name | 1-[1-(5-fluoropentyl)indol-3-yl]-3,3,4-trimethylpent-4-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901043145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyrolytic Generation During Smoking
XLR-11 Degradant is predominantly formed when the parent compound is exposed to high temperatures during smoking. The cyclopropane ring in XLR-11 undergoes thermal cleavage, resulting in the formation of 1-(1-(5-fluoropentyl)-1H-indol-3-yl)-3,3,4-trimethylpent-4-en-1-one. This reaction is facilitated by the inherent instability of the cyclopropyl group under heat, which undergoes ring-opening to yield an alkene derivative. Studies involving HepaRG cell cultures incubated with thermally degraded XLR-11 confirmed that urinary metabolites in human users closely matched those produced by the degradant, underscoring its relevance in bioanalytical workflows.
Analytical Artifact Formation in Gas Chromatography-Mass Spectrometry (GC-MS)
During GC-MS analysis, XLR-11 is subjected to temperatures exceeding 200°C, inducing degradation. The resultant degradant exhibits a distinct fragmentation pattern characterized by a prominent ion 15 atomic mass units (amu) heavier than the base peak of XLR-11. This mass shift is attributed to McLafferty rearrangement, a reaction pathway exclusive to the degradant due to its open-chain structure. Analytical protocols must account for this artifact to avoid misidentification, as the degradant’s presence can confound forensic analyses of unheated samples.
Controlled Laboratory Synthesis of XLR-11 Degradant
Thermal Degradation in Experimental Settings
Controlled heating of XLR-11 in laboratory environments replicates the conditions encountered during smoking or GC-MS analysis. A standard protocol involves:
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Step 1 : Dissolving XLR-11 in an inert solvent (e.g., methanol or ethanol) at a concentration of 1–10 mg/mL.
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Step 2 : Heating the solution to 250–300°C for 5–10 minutes using a sealed reaction vessel to prevent volatilization.
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Step 3 : Cooling the mixture and analyzing the products via liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confirm degradant formation.
This method yields the degradant as the primary product, with secondary metabolites arising from further oxidation or defluorination.
Structural and Chemical Properties
XLR-11 Degradant (C₂₁H₂₈FNO) retains the indole moiety and fluoropentyl side chain of the parent compound but features an open-chain ketone group instead of the cyclopropane ring. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 329.5 g/mol |
| Solubility in DMSO | 30 mg/mL |
| Major MS Fragmentation | m/z 314.2 (base peak) |
| Retention Time (GC-MS) | 5–14 min (vs. 17.3 min for XLR-11) |
Data derived from controlled degradation experiments highlight the compound’s stability in organic solvents and propensity for McLafferty rearrangement during mass spectral analysis.
Detection and Differentiation from Parent Compound
Chromatographic Signatures
LC-MS/MS analyses reveal distinct retention time differences between XLR-11 (17.3 min) and its degradant (5.75–13.85 min). The degradant’s earlier elution reflects its reduced hydrophobicity due to the loss of the cyclopropane ring.
Metabolic Profiling in Biological Samples
In vivo studies using HepaRG cells and human hepatocytes identified N-(5-hydroxypentyl) and N-pentanoic acid derivatives as primary urinary metabolites of the degradant. These metabolites differ from those of intact XLR-11, enabling discriminative biomarker detection in forensic toxicology.
Implications for Forensic and Clinical Analysis
The preparation and detection of XLR-11 Degradant are critical for accurate substance identification in legal and medical contexts. Laboratories must implement protocols that differentiate between the parent compound and its thermal byproducts, particularly in cases involving smoked herbal blends. Future research should explore the degradant’s pharmacodynamic effects, as current data remain limited to metabolic and analytical studies .
Chemical Reactions Analysis
Thermal Degradation
XLR-11 Degradant forms primarily through pyrolysis of XLR-11 during smoking. Key findings include:
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Cyclopropane Ring Opening : Heating XLR-11 at temperatures ≥250°C induces cleavage of the cyclopropyl ring, yielding the degradant (Fig. 1) .
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Byproducts : Gas chromatography-mass spectrometry (GC-MS) analysis identifies additional products, including 2,2,3,3-tetramethylcyclopropanecarbonyl fragments and fluoropentyl side-chain derivatives .
Table 1: Thermal Degradation Products
| Reaction Condition | Major Products Detected | Analytical Method |
|---|---|---|
| 250°C (pyrolysis) | XLR-11 Degradant, fluoropentyl fragments | GC-MS, LC-MS |
| GC injection port (300°C) | Cyclopropane-opened isomer | Solid-phase GC-IR |
Oxidative Reactions
XLR-11 Degradant undergoes extensive oxidative metabolism in biological systems:
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Hydroxylation : CYP3A4-mediated oxidation produces 5-hydroxy-pentyl and 4-hydroxy-pentyl metabolites .
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Carboxylation : Further oxidation of hydroxylated metabolites yields N-pentanoic acid derivatives , identified as major urinary biomarkers .
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Oxidative Defluorination : Loss of fluorine from the pentyl side chain generates UR-144 analogs , detectable in human hepatocyte incubations .
Table 2: Oxidative Metabolites
| Enzyme System | Metabolite Formed | Detection Method |
|---|---|---|
| HepaRG cells | N-(5-Hydroxypentyl) metabolite | LC-HRMS |
| Human hepatocytes | 2'-Carboxy-XLR-11 | TOF-MS |
| pHLM (CYP3A4) | UR-144 pentanoic acid | NMR, enzymatic assays |
Reductive Reactions
Reduction is less prevalent but observed in controlled settings:
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Sodium Borohydride (NaBH4) : Reduces ketone groups in the degradant to secondary alcohols, though this pathway is not biologically significant .
Substitution Reactions
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N-Dealkylation : Cleavage of the fluoropentyl side chain occurs in hepatic microsomes, producing indole-3-carbonyl derivatives .
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Glucuronidation : Phase II metabolism attaches glucuronic acid to hydroxylated metabolites, enhancing urinary excretion .
Conjugation Reactions
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Glucuronide Formation : Major metabolites like 5-hydroxy-UR-144 glucuronide are detected in urine using enzymatic hydrolysis and LC-MS .
Analytical Findings and Limitations
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Urinary Metabolites : Smoking XLR-11 results in urinary metabolites nearly identical to those of the pre-degraded XLR-11 Degradant, confirming pyrolysis precedes metabolism .
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Detection Challenges : Co-elution of degradant isomers in GC-MS complicates analysis, necessitating LC-MS/MS for resolution .
This synthesis underscores the degradant’s complex reactivity, driven by thermal and enzymatic processes, with implications for forensic toxicology and metabolic studies.
Scientific Research Applications
XLR11 Degradant has several scientific research applications, including:
Forensic Toxicology: It is used to study the effects of synthetic cannabinoids and their metabolites on the human body.
Analytical Chemistry: The compound is utilized in the development of analytical methods for the detection and quantification of synthetic cannabinoids.
Pharmacology: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of synthetic cannabinoids.
Mechanism of Action
XLR11 Degradant exerts its effects primarily through the cannabinoid receptor type 1 (CB1) receptor. The compound binds to the CB1 receptor, leading to various physiological responses. The hyperreflexic effect of this compound is mediated by the CB1 receptor and possibly involves GABAergic function . The compound does not significantly affect extracellular dopamine and glutamate levels .
Comparison with Similar Compounds
Receptor Binding Affinity and Functional Activity
XLR11 Degradant interacts with both CB1 (central) and CB2 (peripheral) cannabinoid receptors, though its binding affinity and functional potency differ from its parent compound and analogs (Table 1).
Table 1: Receptor Binding Affinity (Ki) and Functional Potency (EC50) of this compound and Analogs
Key Findings :
- This compound has 2-fold lower CB1/CB2 binding affinity than XLR11 but higher functional potency (lower EC50) at CB1 receptors compared to its parent . This suggests that while binding is weaker, the degradant more effectively activates downstream signaling.
- UR-144 Degradant shows lower affinity and potency than this compound, highlighting the impact of fluorination on bioactivity .
- PB-22 Metabolite is pharmacologically inactive, even at concentrations 1,000-fold higher than active doses of PB-22 .
Metabolic Pathways and Stability
This compound is both a thermal degradant and a metabolic intermediate. Key pathways include:
- Defluorination : Converts XLR11 into UR-144 metabolites (e.g., UR-144 N-COOH) via oxidative defluorination of the 5-fluoropentyl chain .
- Hydroxylation and Glucuronidation : Major Phase I/II metabolic routes, producing metabolites like XLR11 N-(4-hydroxypentyl) and glucuronidated derivatives .
Table 2: Metabolic Stability and Detection
Key Findings :
- This compound is absent in oral fluid, unlike UR-144 Degradant, complicating forensic detection .
- Thermolytic degradation of XLR11 at 800°C produces the degradant as a major byproduct, which is stable in herbal products .
Analytical Detection
This compound is identified via:
- LC-QTOF-MS : Differentiated from XLR11 by its unique fragment ion (m/z 144) and retention time .
- GC-MS: McLafferty rearrangement generates a diagnostic ion 15 amu heavier than XLR11’s base peak .
Challenges : Low abundance in biological samples requires high-resolution techniques and reference standards .
Legal and Forensic Relevance
Biological Activity
XLR11, a synthetic cannabinoid, has garnered attention due to its complex metabolic pathways and biological activities. The degradant of XLR11, formed through various metabolic processes, exhibits significant pharmacological effects that are crucial for understanding its implications in toxicology and public health.
Overview of XLR11 and Its Degradants
XLR11 (1-(5-fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) is a synthetic cannabinoid that acts on cannabinoid receptors in the brain, primarily CB1 and CB2. The biological activity of XLR11 is largely influenced by its metabolites, which include various hydroxylated and carboxylated forms. Notable metabolites identified include:
- 2’-carboxy-XLR-11
- UR-144 pentanoic acid
- 5-hydroxy-UR-144
- 2’-hydroxy-XLR-11 glucuronide
- 1’-hydroxy-XLR-11 glucuronide .
Metabolic Pathways
The metabolism of XLR11 occurs predominantly in the liver, where it undergoes phase I and phase II transformations. Key findings from in vitro studies using human hepatocytes and HepaRG cells indicate:
- Over 25 biotransformation products can arise from XLR11 metabolism.
- Major metabolic processes include hydroxylation, carboxylation, glucuronidation, and oxidative defluorination .
Table 1: Major Metabolites of XLR11
| Metabolite | Type | Formation Process |
|---|---|---|
| 2’-carboxy-XLR-11 | Carboxylic Acid | Hydroxylation |
| UR-144 pentanoic acid | Carboxylic Acid | Oxidative defluorination |
| 5-hydroxy-UR-144 | Hydroxylated | Hydroxylation |
| 2’-hydroxy-XLR-11 glucuronide | Glucuronide | Glucuronidation |
| 1’-hydroxy-XLR-11 glucuronide | Glucuronide | Glucuronidation |
Pharmacodynamics
Pharmacological studies reveal that XLR11 and its degradants exhibit high affinity for cannabinoid receptors. Radioligand displacement studies have shown that XLR11 has a significantly higher binding affinity for both CB1 and CB2 receptors compared to Δ9-tetrahydrocannabinol (THC), with approximately 11-fold selectivity for CB2 .
Table 2: Binding Affinity of XLR11 Compared to THC
| Compound | CB1 Affinity (nM) | CB2 Affinity (nM) |
|---|---|---|
| XLR11 | Low nanomolar | Low nanomolar |
| Δ9-THC | Higher than XLR11 | Lower than XLR11 |
Case Studies and Clinical Implications
Several case studies have documented the presence of XLR11 degradants in biological samples from users. Analysis of urine samples has shown that metabolites such as N-(5-hydroxypentyl) and N-pentanoic acid derivatives are prevalent . A study involving ICR mice indicated that acute administration of synthetic cannabinoids led to significant hepatic injury, highlighting the potential toxic effects associated with these compounds .
Q & A
Q. How can XLR11 Degradant be reliably identified and distinguished from its parent compound (XLR11) in experimental samples?
Methodological Answer:
- GC-MS Analysis : this compound is characterized by a 15 amu increase in its base peak fragment ion compared to XLR11, attributed to a McLafferty rearrangement during thermolytic degradation .
- Key Mass Spectral Features :
- XLR11 : Base peak at m/z 313.
- This compound : Base peak at m/z 328.
- Thermal Stability Testing : Heat samples to 200–250°C to induce degradation; monitor fragment patterns using tandem MS to confirm degradant formation .
Q. What receptor-binding assays are suitable for evaluating this compound’s pharmacological activity?
Methodological Answer:
- Use radioligand displacement assays (e.g., [^35S]GTPγS binding) on hCB1 and hCB2 receptors (see chart):
- Experimental Design :
| Receptor | Ligand (Control) | This compound EC₅₀ (nM) | Parent XLR11 EC₅₀ (nM) |
|---|---|---|---|
| hCB1 | CP55,940 | >10,000 | 8.2 |
| hCB2 | CP55,940 | 14.3 | 2.1 |
Q. What are the primary structural changes in XLR11 during degradation?
Methodological Answer:
- Thermolytic Ring Opening : The tetramethylcyclopropyl group in XLR11 undergoes thermal degradation, resulting in an opened-ring structure with a hydroxylated side chain. This alters its receptor-binding conformation .
- Analytical Confirmation : Use NMR spectroscopy (¹H/¹³C) to compare parent and degradant structures, focusing on cyclopropane ring signals (disappearance at δ 1.2–1.5 ppm) .
Q. How does this compound’s stability profile influence experimental design in pharmacokinetic studies?
Methodological Answer:
Q. What are the ethical and regulatory considerations when handling this compound in a laboratory setting?
Methodological Answer:
- DEA Compliance : this compound is a Schedule I compound under the Controlled Substances Act. Obtain DEA licensure (Schedule I Researcher License) and adhere to 21 CFR §1300–1321 for storage and disposal .
- Institutional Review : Submit protocols to institutional biosafety committees (IBCs) for approval, emphasizing ventilation controls during thermolytic experiments .
Advanced Research Questions
Q. How can conflicting data on this compound’s CB1/CB2 receptor efficacy be resolved?
Methodological Answer:
Q. What experimental approaches can elucidate the metabolic pathways of this compound in vivo?
Methodological Answer:
Q. How does the McLafferty rearrangement in this compound impact forensic identification in complex matrices?
Methodological Answer:
Q. What computational models predict the toxicological risks of this compound compared to other synthetic cannabinoids?
Methodological Answer:
Q. How can secondary data from public repositories (e.g., NFLIS, STRIDE) be leveraged to study this compound’s prevalence and public health impact?
Methodological Answer:
- Data Triangulation : Cross-reference NFLIS forensic case data with poison control center reports to estimate regional abuse rates.
- Statistical Tools : Apply time-series analysis (ARIMA models) to predict emerging trends in degradant-related incidents .
Tables for Reference
Table 1 : Receptor-Binding Profiles of XLR11 and Its Degradant
| Compound | hCB1 EC₅₀ (nM) | hCB2 EC₅₀ (nM) | Selectivity Ratio (CB2/CB1) |
|---|---|---|---|
| XLR11 | 8.2 | 2.1 | 0.26 |
| This compound | >10,000 | 14.3 | >700 |
| Data derived from [^35S]GTPγS binding assays (). |
Table 2 : Key Analytical Parameters for this compound Identification
| Technique | Parameter | XLR11 | This compound |
|---|---|---|---|
| GC-MS | Base Peak (m/z) | 314 | 329 |
| HPLC-UV | Retention Time (min) | 8.2 | 10.5 |
| NMR | Cyclopropane Signals | Present (δ 1.2) | Absent |
| Compiled from , and 15. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
